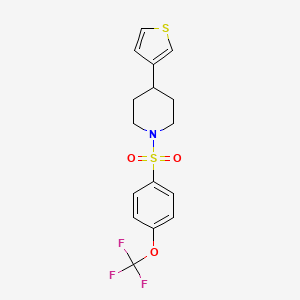

4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

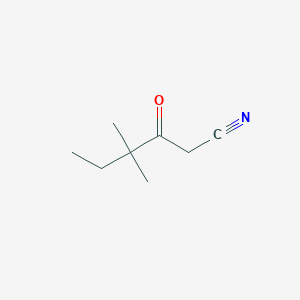

While there isn’t specific information available on the synthesis of this exact compound, there are general methods for the synthesis of thiophene derivatives. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that certain derivatives of the compound exhibit significant in-vitro anticancer activity. Novel thiophenes and thiazoles containing a biologically active sulfone moiety, derived from reactions involving piperidin-1-ylsulfonyl phenyl, have shown promising results against human breast cancer cell lines. Notably, some compounds outperformed the reference drug Doxorubicin in efficacy, highlighting their potential as anti-breast cancer agents (Al-Said et al., 2011).

Synthesis and Structure-Activity Relationships

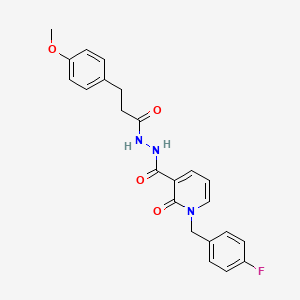

The versatility of sulfonamides, including those derived from 4-piperidin-1-yl-phenyl, has been explored in synthesizing various biologically active compounds. For example, the synthesis and evaluation of sulfonyl hydrazones, bearing piperidine derivatives, have shown notable antimicrobial and antioxidant activities. These findings underscore the potential of such compounds in medicinal chemistry, particularly in creating new therapeutic agents with specified activity profiles (Karaman et al., 2016).

Antimicrobial and Antihypertensive Evaluation

Derivatives of 4-(Thiophen-3-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)piperidine have been investigated for their antimicrobial and antihypertensive properties. New hybrids of sulfonamide/thiourea were synthesized, showing significant antihypertensive activity in vivo, comparable or superior to standard drugs like Nifedipine. These studies highlight the compound's potential in developing new treatments for hypertension (Ismail et al., 2021).

Chemical Synthesis and Applications

The compound and its derivatives have been synthesized and studied for their potential in various chemical and pharmaceutical applications. For instance, the synthesis of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride represents a potent combination for converting thioglycosides to glycosyl triflates, demonstrating its utility in the formation of diverse glycosidic linkages. This showcases the compound's relevance in synthetic chemistry, particularly in glycoscience (Crich & Smith, 2001).

Safety and Hazards

The specific safety and hazards information for this compound is not available in the retrieved sources. It’s important to note that this compound is not intended for human or veterinary use and is for research use only.

Future Directions

One potential future direction could be the exploration of this compound in the context of electrochromic devices. For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized . This work provides novel insights for the appropriate design of high transmittance change and high efficient multi-colored electrochromic polymers .

Properties

IUPAC Name |

4-thiophen-3-yl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3S2/c17-16(18,19)23-14-1-3-15(4-2-14)25(21,22)20-8-5-12(6-9-20)13-7-10-24-11-13/h1-4,7,10-12H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKHURLJVGMREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2750316.png)

![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)